An In-depth Technical Guide to 2-Fluoro-3-(methylthio)pyridine
An In-depth Technical Guide to 2-Fluoro-3-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Fluoro-3-(methylthio)pyridine. This document is born out of a recognized need within the scientific community for a consolidated, in-depth resource on this versatile building block. In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and sulfur moieties into heterocyclic scaffolds is a cornerstone of molecular design. 2-Fluoro-3-(methylthio)pyridine embodies this principle, offering a unique combination of reactivity and structural features. This guide moves beyond a simple recitation of facts; it aims to provide a causal understanding of the compound's properties, informed by both established chemical principles and practical, field-proven insights. Every piece of data and every protocol herein is presented with the goal of empowering researchers to utilize this compound to its fullest potential, with a steadfast commitment to scientific integrity and safety.
Section 1: Core Molecular Attributes and Physicochemical Properties
2-Fluoro-3-(methylthio)pyridine, with the CAS Number 210992-56-6, is a substituted pyridine derivative that has garnered interest as a key intermediate in synthetic chemistry, particularly in the realm of medicinal chemistry.[1] Its structure, featuring a fluorine atom at the 2-position and a methylthio group at the 3-position, imparts a unique electronic and steric profile that influences its reactivity and potential applications.
Structural and Chemical Identity
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Systematic Name: 2-Fluoro-3-(methylthio)pyridine
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Molecular Formula: C₆H₆FNS
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Molecular Weight: 143.18 g/mol
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CAS Number: 210992-56-6
The strategic placement of the electron-withdrawing fluorine atom ortho to the nitrogen atom significantly modulates the electron density of the pyridine ring, rendering the 2-position susceptible to nucleophilic attack. The adjacent methylthio group further influences the electronic landscape and provides a site for potential chemical modification, such as oxidation to the corresponding sulfoxide or sulfone.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | ChemUniverse[2] |
| Boiling Point | No data available | BLD Pharm[3] |
| Melting Point | Not specified | - |
| Density | No data available | - |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | EvitaChem[4] |
| Appearance | Typically appears as a pale yellow oil or solid depending on purity. | EvitaChem[4] |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |
The solubility in common organic solvents is a critical parameter for its application in various reaction media. Its recommended storage under an inert atmosphere at refrigerated temperatures suggests a degree of sensitivity to air or moisture, a common characteristic for many sulfur-containing and fluorinated organic compounds.
Section 2: Synthesis and Spectroscopic Characterization
The synthesis and purification of 2-Fluoro-3-(methylthio)pyridine require careful consideration of reagents and reaction conditions to achieve high purity and yield. Spectroscopic analysis is then essential for unambiguous structural confirmation.
Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-(methylthio)pyridine is not widely published, analogous synthetic strategies for similar fluorinated and thiolated pyridines provide a logical and field-tested approach. A plausible and commonly employed method involves a nucleophilic aromatic substitution (SNAr) reaction.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of 2-Fluoro-3-(methylthio)pyridine via nucleophilic aromatic substitution.
Experimental Rationale:
The choice of 2,3-difluoropyridine as a starting material is strategic. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen and the adjacent fluorine atom. Sodium thiomethoxide serves as a potent and selective nucleophile for the introduction of the methylthio group. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation (Na⁺) while leaving the thiomethoxide anion relatively "naked" and highly reactive, thereby facilitating the SNAr reaction. The reaction progress would typically be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated through aqueous workup and extraction, followed by purification, likely via column chromatography.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the thioether group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluorine and methylthio substituents. The methyl group protons would likely appear as a sharp singlet in the upfield region (around 2.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon of the methyl group will appear as a singlet in the aliphatic region.
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¹⁹F NMR: The fluorine-19 NMR spectrum would provide a clear and sensitive confirmation of the fluorine's presence and its chemical environment. A single resonance would be expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
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C-H stretching vibrations of the aromatic ring and the methyl group.
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C=C and C=N stretching vibrations characteristic of the pyridine ring.
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A strong C-F stretching band.
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C-S stretching vibrations.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 143. Subsequent fragmentation patterns could involve the loss of the methyl group or other characteristic fragments of the pyridine ring.
Section 3: Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Fluoro-3-(methylthio)pyridine is dictated by the interplay of its functional groups, making it a valuable synthon in the development of more complex molecules, particularly in the pharmaceutical industry.
Key Reaction Pathways
The presence of the fluorine atom at the 2-position makes it a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at this position, enabling the synthesis of a diverse library of 3-(methylthio)pyridine derivatives.
Furthermore, the methylthio group is susceptible to oxidation, which can be a strategic step in a synthetic sequence. Mild oxidizing agents can convert the thioether to a sulfoxide, while stronger conditions can lead to the corresponding sulfone. These oxidized derivatives have different electronic and steric properties, which can be exploited in molecular design.
Figure 2: Key reaction pathways of 2-Fluoro-3-(methylthio)pyridine.
Role in Medicinal Chemistry
Fluorinated pyridine derivatives are of significant interest in drug discovery.[1] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyridine scaffold itself is a common motif in many biologically active compounds.[5]
2-Fluoro-3-(methylthio)pyridine serves as a valuable building block for accessing novel chemical space in the design of therapeutics. Its derivatives have the potential to be explored for a wide range of biological activities, including but not limited to kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents. The ability to functionalize both the 2-position and the sulfur atom allows for fine-tuning of the molecule's properties to optimize its interaction with biological targets.
Section 4: Safety, Handling, and Disposal
Given the reactive nature of 2-Fluoro-3-(methylthio)pyridine, adherence to strict safety protocols is essential.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from suppliers, 2-Fluoro-3-(methylthio)pyridine is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
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Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the ventilation is inadequate, a suitable respirator should be used.
Safe Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area, preferably a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As recommended, storage under an inert atmosphere at 2-8°C is ideal to maintain its purity and stability.[3]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or the environment.
References
- Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide.
- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-3-methylpyridine | 2369-18-8.
- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
- PubChem. (n.d.). 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Journal of Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- TCI Chemicals. (n.d.). 2-Fluoro-3-methylpyridine | 2369-18-8.
- BLD Pharm. (n.d.). 210992-56-6|2-Fluoro-3-(methylthio)pyridine.
- ChemUniverse. (n.d.). 2-FLUORO-3-(METHYLTHIO)PYRIDINE [P92949].
- EvitaChem. (n.d.). Buy 2-Fluoro-3-(propylthio)pyridine (EVT-8433361).
- Thermo Scientific. (n.d.). 2-Fluoro-3-methylpyridine, 97%.
- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- ChemicalBook. (n.d.). 2-Fluorotoluene(95-52-3) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Amino-3-methylpyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1.
- SpectraBase. (n.d.). 3-Methylpyridine - Optional[FTIR] - Spectrum.
- PubChemLite. (n.d.). 2-fluoro-4-(methylthio)pyridine (C6H6FNS).
- Combi-Blocks. (n.d.). Home.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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